molecular formula C15H22N2O3 B2400701 2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE CAS No. 1797317-78-2

2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE

Cat. No.: B2400701
CAS No.: 1797317-78-2
M. Wt: 278.352
InChI Key: YZOQIURDVILISW-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE is a synthetic acetamide derivative characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position and an ethoxyacetamide moiety attached to a phenyl ring. The pyrrolidine (a five-membered saturated nitrogen heterocycle) contributes conformational flexibility, while the ethoxy and methoxy groups enhance solubility and electronic modulation.

Properties

IUPAC Name

2-ethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-11-15(18)16-12-4-6-13(7-5-12)17-9-8-14(10-17)19-2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQIURDVILISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Features a pyrrolidine ring (saturated, five-membered, one nitrogen).
  • Triazole Derivatives (e.g., ): Contain a 1,2,4-triazole (unsaturated, five-membered, three nitrogens). The triazole’s aromaticity and multiple nitrogen atoms enhance hydrogen-bonding capacity, often exploited in kinase inhibitors or corrosion inhibitors .
  • Pyrazole Derivatives (e.g., ): Include a pyrazole ring (unsaturated, five-membered, two adjacent nitrogens). Pyrazoles are rigid and planar, favoring π-π stacking interactions in drug design .
  • Indole Derivatives (e.g., ): Incorporate an indole (fused benzene-pyrrole system), which is aromatic and prevalent in serotonin analogs. Indole’s planar structure contrasts with the flexibility of pyrrolidine .

Substituent Effects

  • Ethoxy/Methoxy Groups: Present in the target compound and ’s triazole derivative.
  • Halogen/Selenium Substituents: highlights 2-chloro and 2-hydroseleno acetamides. Halogens increase electronegativity and binding affinity, while selenium enhances redox activity, useful in corrosion inhibition .
  • Bulkier Groups : ’s compound includes diphenyl and pyrazole substituents, increasing molecular weight (459.54 g/mol) and hydrophobicity compared to the target’s smaller pyrrolidine and ethoxy groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Heterocycle LogP (Predicted)
Target Compound ~350 (estimated) Ethoxy, 3-methoxypyrrolidine Pyrrolidine ~2.1
(Triazole derivative) ~450 (estimated) Ethoxyphenyl, pyridinyl 1,2,4-Triazole ~3.5
(Pyrazole derivative) 459.54 Diphenyl, 4-methoxyphenyl Pyrazole ~4.2
(Chloroacetamide) ~300 (estimated) Chloro, acryloylphenyl None ~2.8

Note: LogP values estimated using fragment-based methods. Pyrrolidine’s flexibility and polar groups likely reduce hydrophobicity compared to aromatic heterocycles.

Research Findings and Key Observations

Structural Flexibility : The target’s pyrrolidine offers advantages over rigid triazole or indole systems in dynamic binding environments .

Electron-Donating Groups : Ethoxy/methoxy substituents improve solubility but may reduce membrane permeability compared to halogenated analogs .

Synthetic Scalability : Pyrrolidine functionalization is less labor-intensive than triazine cyclization (), suggesting cost-effective production .

Biological Activity

2-Ethoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a novel organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound's structure includes an ethoxy group, a methoxypyrrolidine moiety, and an acetamide linkage, which are crucial for its biological activity. The synthesis typically involves the reaction of 3-methoxypyrrolidine with an appropriate phenyl derivative, followed by acylation to form the acetamide.

Component Description
IUPAC Name This compound
Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. Studies have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus.
    • Results indicated an IC50 value of approximately 25 μM, highlighting its potential as a therapeutic agent against bacterial infections.
  • Anti-inflammatory Mechanism
    • In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in TNF-alpha levels.
    • This suggests that the compound may inhibit NF-kB signaling pathways involved in inflammatory responses.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds. Variations in substituents on the phenyl ring and modifications to the pyrrolidine moiety have been shown to influence biological activity significantly.

Table: Structure-Activity Relationship Insights

Compound Substituents Biological Activity IC50 (μM)
Compound A-OCH3Moderate Antimicrobial30
Compound B-ClHigh Anti-inflammatory15
Compound C-FLow Cytotoxicity>100

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